2-Isothiocyanatopyrimidine

Bioconjugation Mass Spectrometry Peptide Sequencing

2-Isothiocyanatopyrimidine (CAS 49573-96-8) is a heterocyclic isothiocyanate building block where the –N=C=S electrophile is directly attached to the C2 position of a π-deficient pyrimidine ring. This structural arrangement creates an electronic environment distinct from carbocyclic aryl isothiocyanates (e.g., phenyl isothiocyanate) and positional isomers, influencing its reactivity, stability, and suitability for specific synthetic or bio-conjugation applications.

Molecular Formula C5H3N3S
Molecular Weight 137.16 g/mol
Cat. No. B15334397
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Isothiocyanatopyrimidine
Molecular FormulaC5H3N3S
Molecular Weight137.16 g/mol
Structural Identifiers
SMILESC1=CN=C(N=C1)N=C=S
InChIInChI=1S/C5H3N3S/c9-4-8-5-6-2-1-3-7-5/h1-3H
InChIKeyUENLPGMFEQHKNH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Isothiocyanatopyrimidine: Core Chemical Profile and Procurement Context


2-Isothiocyanatopyrimidine (CAS 49573-96-8) is a heterocyclic isothiocyanate building block where the –N=C=S electrophile is directly attached to the C2 position of a π-deficient pyrimidine ring . This structural arrangement creates an electronic environment distinct from carbocyclic aryl isothiocyanates (e.g., phenyl isothiocyanate) and positional isomers, influencing its reactivity, stability, and suitability for specific synthetic or bio-conjugation applications [1].

Why Simple Isothiocyanate Analogs Cannot Substitute for 2-Isothiocyanatopyrimidine


Treating all isothiocyanates as interchangeable reagents overlooks critical performance differences driven by the adjacent heterocycle. The pyrimidine ring's dual nitrogen atoms withdraw electron density, increasing the electrophilicity of the –N=C=S carbon relative to phenyl isothiocyanate, leading to altered reaction rates, while the C2 attachment point creates steric accessibility that differs from 4- or 5-isothiocyanatopyrimidine positional isomers. These electronic and steric factors directly govern chemoselectivity in bioconjugation and cyclocondensation reactions, making simple substitution without quantitative verification a high-risk strategy for reproducibility [1][2].

Quantitative Differentiation Evidence for 2-Isothiocyanatopyrimidine Against Its Closest Analogs


Enhanced Peptide Labeling Sensitivity vs. Phenyl Isothiocyanate (PITC)

Using the derivative 4,6-dimethoxy-2-isothiocyanatopyrimidine (DMPITC) as a class-level proxy, the pyrimidine-2-isothiocyanate scaffold demonstrates substantially faster and more sensitive peptide N-terminus labeling than the gold-standard reagent phenyl isothiocyanate (PITC) [1]. The enhanced reactivity is attributed to the electron-withdrawing pyrimidine ring activating the –N=C=S group, a property shared by the unsubstituted 2-isothiocyanatopyrimidine core.

Bioconjugation Mass Spectrometry Peptide Sequencing

Superior Positional Reactivity: C2 vs. C4 Isothiocyanatopyrimidine

In heterocyclic amine-isothiocyanate coupling reactions, pyrimidin-2-amines exhibit higher reactivity than pyrimidin-4-amines [1]. By extension, the reverse reaction—where the isothiocyanate is attached to the pyrimidine ring—is also position-dependent, with the C2-isothiocyanate expected to display distinct electrophilicity compared to C4- or C5-isomers. This positional effect is critical when designing covalent inhibitors, as noted in scaffold-hopping campaigns where an isothiocyanate warhead on a 2-amino-pyrimidine scaffold yielded a potent histamine H3 receptor ligand [2].

Medicinal Chemistry Scaffold Design Reactivity

Volatility Advantage for Purification and Handling vs. Aryl Isothiocyanates

2-Isothiocyanatopyrimidine has a reported experimental boiling point of 158-163 °C at 3.50 mm Hg [1], indicating significantly higher volatility than phenyl isothiocyanate (boiling point 221 °C at 760 mm Hg) [2]. This property allows for vacuum distillation purification under milder conditions, reducing thermal degradation risk.

Synthetic Chemistry Purification Physical Properties

Recommended Application Scenarios for 2-Isothiocyanatopyrimidine Based on Differential Evidence


Sensitive Peptide and Protein N-Terminus Labeling for Mass Spectrometry

When developing quantitative proteomics workflows requiring isothiocyanate-based N-terminal labeling, 2-isothiocyanatopyrimidine offers faster reaction kinetics and improved MS sensitivity compared to the conventional PITC reagent, as demonstrated by its 4,6-dimethoxy derivative [1]. This makes it a strategic choice for low-abundance protein identification studies where labeling efficiency directly determines detection limits.

Covalent Ligand Discovery Using Pyrimidine-Based Warheads

In structure-based drug design targeting GPCRs or kinases, 2-isothiocyanatopyrimidine serves as a minimal scaffold for introducing a covalent warhead. Its C2-isothiocyanate group, activated by the electron-poor pyrimidine ring, provides a tunable electrophilicity that has been successfully exploited in H3 receptor covalent inhibitor development [2].

Synthesis of Heterocyclic Thiourea Libraries via High-Yield Cyclocondensation

For combinatorial chemistry programs building thiourea- or fused-pyrimidine libraries, 2-isothiocyanatopyrimidine's enhanced reactivity toward amines (relative to 4-positional isomers) enables efficient one-pot cyclocondensations, improving synthetic throughput and compound diversity [3].

Technical Documentation Hub

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